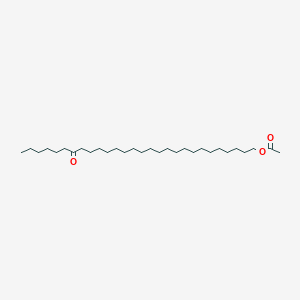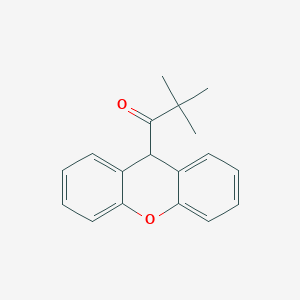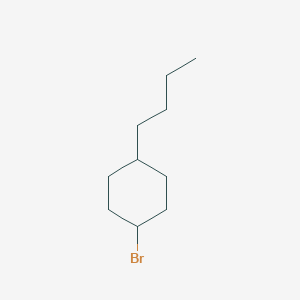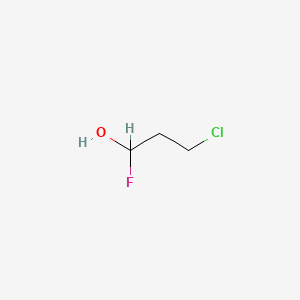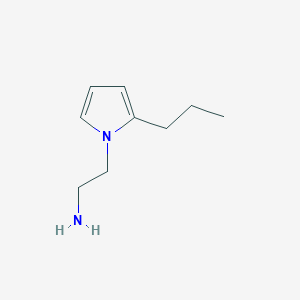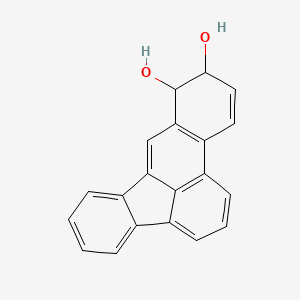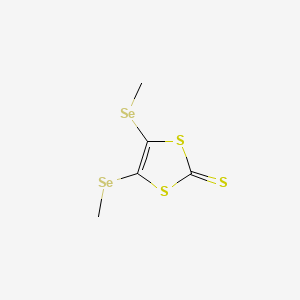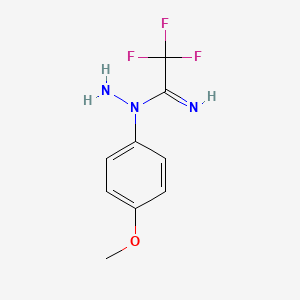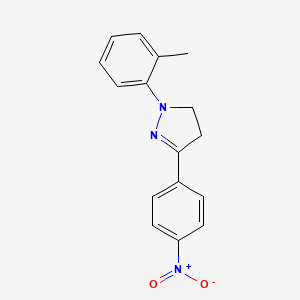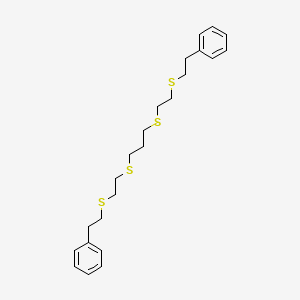
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Diphenyl-3,6,10,13-tetrathiapentadecane typically involves the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds that contain the necessary phenyl and sulfur groups.
Coupling Reactions: These intermediates undergo coupling reactions to form the desired tetrathiapentadecane structure. Common reagents used in these reactions include organolithium reagents and transition metal catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of sulfur-containing compounds and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism by which 1,15-Diphenyl-3,6,10,13-tetrathiapentadecane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Known for its use as a fluorescent probe in membrane studies.
3,6-Diphenyl-1,2,4,5-tetrazine: Participates in cycloaddition reactions and is used in materials science.
Uniqueness
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane is unique due to its extended carbon chain and multiple sulfur atoms, which confer distinct chemical properties and reactivity compared to other phenyl-containing compounds
Eigenschaften
CAS-Nummer |
141456-00-0 |
|---|---|
Molekularformel |
C23H32S4 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
2-[2-[3-[2-(2-phenylethylsulfanyl)ethylsulfanyl]propylsulfanyl]ethylsulfanyl]ethylbenzene |
InChI |
InChI=1S/C23H32S4/c1-3-8-22(9-4-1)12-16-26-20-18-24-14-7-15-25-19-21-27-17-13-23-10-5-2-6-11-23/h1-6,8-11H,7,12-21H2 |
InChI-Schlüssel |
DZNARPUHOPOMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCSCCSCCCSCCSCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)

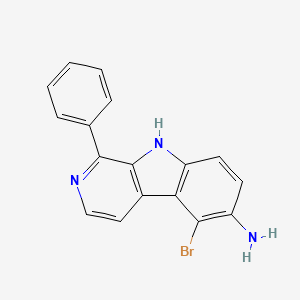
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
